S-(Thiobenzoyl)thioglycolic acid
CAS No.: 942-91-6
Cat. No.: VC1960405
Molecular Formula: C9H8O2S2
Molecular Weight: 212.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942-91-6 |
|---|---|
| Molecular Formula | C9H8O2S2 |
| Molecular Weight | 212.3 g/mol |
| IUPAC Name | 2-(benzenecarbonothioylsulfanyl)acetic acid |
| Standard InChI | InChI=1S/C9H8O2S2/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) |
| Standard InChI Key | XBEIANFIOZTEDE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=S)SCC(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(=S)SCC(=O)O |
Introduction
Physical and Chemical Properties
Basic Identification
S-(Thiobenzoyl)thioglycolic acid is identified by specific chemical designations that allow for its precise categorization in chemical databases and research contexts.
| Parameter | Value |
|---|---|
| CAS Number | 942-91-6 |
| Molecular Formula | C9H8O2S2 |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | 2-(benzenecarbonothioylsulfanyl)acetic acid |
| Standard InChI | InChI=1S/C9H8O2S2/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) |
| Standard InChIKey | XBEIANFIOZTEDE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=S)SCC(=O)O |
| PubChem CID | 70336 |
The compound is known by several synonyms, including (Thiobenzoylthio)acetic acid, Dithiobenzoic acid carboxymethyl ester, 2-(Benzothioylthio)acetic acid, and Thiobenzoylsulfanyl-Acetic Acid .
Structural Characteristics
S-(Thiobenzoyl)thioglycolic acid features a distinctive molecular architecture that contributes to its chemical reactivity and applications.
The compound contains:
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A thiobenzoyl group (C6H5-C(=S)-) attached to thioglycolic acid
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A thioether linkage connecting the two main structural components
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A terminal carboxylic acid group that provides functionality for further reactions
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A thiocarbonyl (C=S) group that plays a crucial role in its application as a RAFT agent
This structural arrangement enables the compound to participate in specific chemical transformations, particularly in controlled radical polymerization processes.
Physical Properties
The physical properties of S-(Thiobenzoyl)thioglycolic acid determine its handling characteristics and behavior in various chemical environments.
| Property | Value |
|---|---|
| Physical Form | Crystalline powder; Orange to brown to dark red in color |
| Melting Point | 125-128°C |
| Boiling Point | 375.5±44.0°C at 760 mmHg |
| Density | 1.4±0.1 g/cm³ |
| Solubility | Soluble in organic solvents |
| Flash Point | Not applicable |
These physical properties influence the compound's storage requirements, handling procedures, and application methods in laboratory and industrial settings .
Synthesis Methods
The preparation of S-(Thiobenzoyl)thioglycolic acid can be accomplished through several synthetic routes, with thiobenzoylation reactions being the most common approach.
Thiobenzoylation Reaction
The primary method for synthesizing S-(Thiobenzoyl)thioglycolic acid involves the reaction of thioglycolic acid with benzoyl chloride derivatives under controlled conditions:
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Thioglycolic acid is treated with benzoyl chloride derivatives in the presence of appropriate base catalysts
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The reaction proceeds through nucleophilic substitution mechanisms
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Careful control of temperature and reaction conditions is necessary to optimize yields
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Purification typically involves recrystallization to achieve high purity standards
Alternative Synthesis Routes
Alternative methods for preparing S-(Thiobenzoyl)thioglycolic acid have also been reported:
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Reaction of thioctoyl chloride with ethanethiol, though this approach appears less commonly employed
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Direct thiobenzoylation of thioglycolic acid using thiobenzoic acid derivatives
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Transition metal-catalyzed coupling reactions involving appropriate precursors
These synthetic approaches provide flexibility in the preparation of S-(Thiobenzoyl)thioglycolic acid, allowing researchers to select the most appropriate method based on available starting materials and desired scale.
Applications
RAFT Polymerization
The most significant application of S-(Thiobenzoyl)thioglycolic acid is in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, where it serves as a chain transfer agent.
Mechanism and Function
In RAFT polymerization, S-(Thiobenzoyl)thioglycolic acid:
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Controls the molecular weight distribution of polymer chains
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Enables the synthesis of polymers with predetermined molecular weights
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Facilitates the creation of complex polymer architectures
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Maintains living polymerization characteristics, allowing for block copolymer synthesis
Specific Polymerization Systems
Research has demonstrated the efficacy of S-(Thiobenzoyl)thioglycolic acid in various polymerization systems:
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Copolymerization of styrene and divinylbenzene
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RAFT polymerizations of:
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Supercritical carbon dioxide polymerization
These applications highlight the versatility of S-(Thiobenzoyl)thioglycolic acid in controlling polymerization processes across different monomer systems and reaction conditions.
Organic Synthesis
Beyond polymer chemistry, S-(Thiobenzoyl)thioglycolic acid serves as a valuable reagent in various organic synthesis applications.
Thiobenzoylation Reactions
The compound functions as a thiobenzoylation reagent, enabling:
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Introduction of sulfur-containing functional groups into organic molecules
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Development of pharmaceuticals and agrochemicals requiring specific sulfur functionalities
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Modification of biomolecules through selective thiobenzoylation
| Supplier | Catalog Number | Purity | Available Quantities |
|---|---|---|---|
| Sigma-Aldrich | 157880 | 99% | 10 g |
| TCI America | T24015G | ≥97.0% (GC,T) | 5 g, 25 g |
| Cymit Quimica | 3B-T2401 | Not specified | 5 g, 25 g |
| CalpacLab | ALA-S101895-1g | min 99% | 1 g |
The compound is primarily designated for research use in laboratory settings, with restrictions on medical or consumer applications .
Current Research Directions
Ongoing research involving S-(Thiobenzoyl)thioglycolic acid focuses on several key areas:
Advanced Polymer Architectures
Researchers are exploring the use of S-(Thiobenzoyl)thioglycolic acid to create increasingly complex polymer structures:
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Block copolymers with novel properties
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Star-shaped and branched polymers
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Polymer networks with controlled crosslinking density
Biomedical Applications
The compound's potential in biomedical research is being investigated:
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As a precursor for bioactive compounds
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In controlled drug delivery systems
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For the development of biomaterials with specific functionalities
Green Chemistry Approaches
Efforts to incorporate S-(Thiobenzoyl)thioglycolic acid into more environmentally friendly processes include:
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Polymerization in supercritical carbon dioxide
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Reduced solvent usage in synthesis and applications
These research directions highlight the continuing relevance of S-(Thiobenzoyl)thioglycolic acid in contemporary chemical research and industrial applications.
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